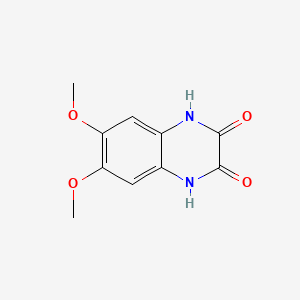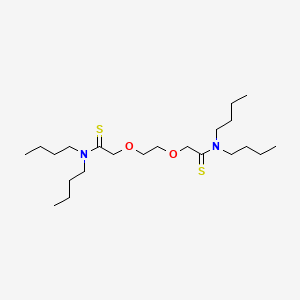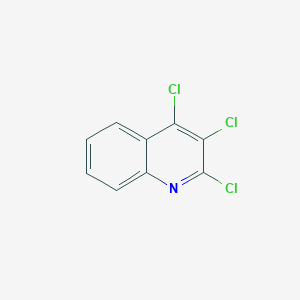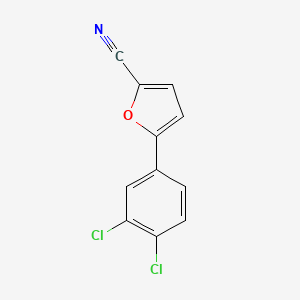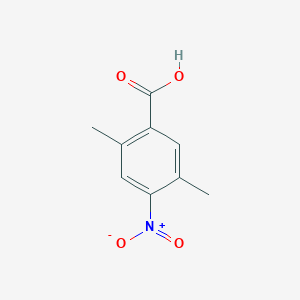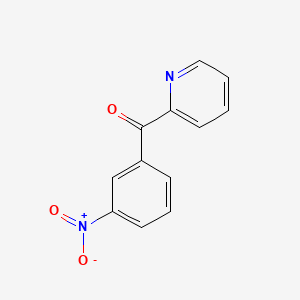
2-(3-Nitrobenzoyl)pyridine
Vue d'ensemble
Description
2-(3-Nitrobenzoyl)pyridine is a chemical compound with the molecular formula C12H8N2O3 . It has a molecular weight of 228.21 . The compound is a beige solid .
Molecular Structure Analysis
The InChI code for 2-(3-Nitrobenzoyl)pyridine is 1S/C12H8N2O3/c15-12(11-6-1-2-7-13-11)9-4-3-5-10(8-9)14(16)17/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
2-(3-Nitrobenzoyl)pyridine is a beige solid . It has a molecular weight of 228.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
1. Photochemotherapy
- Application Summary : “2-(3-Nitrobenzoyl)pyridine” has been studied for its potential use in photochemotherapy . This involves the use of light-sensitive compounds that can cause cell death when exposed to specific wavelengths of light, a method that could be less invasive than traditional treatments.
- Methods of Application : The compound was subjected to UV irradiation at 312 nm with supercoiled circular plasmid DNA . Some compounds were also subjected to UVA irradiation at 365 nm .
- Results : Most of the compounds showed a high ability to photocleave DNA at 312 nm, although higher concentrations were required at 365 nm due to their lower UV absorption . The compounds were found to interact with calf-thymus (CT) DNA, indicating potential for use in photochemotherapy .
2. Synthesis of Novel Heterocyclic Compounds
- Application Summary : “2-(3-Nitrobenzoyl)pyridine” has been used in the synthesis of novel heterocyclic compounds . These compounds have potential biological activities and could be used in the development of new drugs.
- Methods of Application : The exact methods of application are not specified in the source .
- Results : The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
3. Chemical Intermediate
- Application Summary : “2-(3-Nitrobenzoyl)pyridine” can be used as a chemical intermediate in the synthesis of other complex organic compounds . It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
- Methods of Application : The exact methods of application are not specified in the source .
- Results : The results or outcomes obtained would depend on the specific reactions and processes in which “2-(3-Nitrobenzoyl)pyridine” is used as an intermediate .
4. Synthesis of Pyrimido[1,2-a]benzimidazoles
- Application Summary : “2-(3-Nitrobenzoyl)pyridine” has been used in the synthesis of pyrimido[1,2-a]benzimidazoles . These compounds have potential biological activities and could be used in the development of new drugs .
- Methods of Application : The compound was used in a series of reactions involving hydrolysis, bromodeoxygenation, and nucleophilic substitution .
- Results : The synthesized compounds were evaluated for their potential biological activities .
5. Chemical Intermediate
- Application Summary : “2-(3-Nitrobenzoyl)pyridine” can be used as a chemical intermediate in the synthesis of other complex organic compounds . It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
- Methods of Application : The exact methods of application are not specified in the source .
- Results : The results or outcomes obtained would depend on the specific reactions and processes in which “2-(3-Nitrobenzoyl)pyridine” is used as an intermediate .
6. Synthesis of Pyrimido[1,2-a]benzimidazoles
- Application Summary : “2-(3-Nitrobenzoyl)pyridine” has been used in the synthesis of pyrimido[1,2-a]benzimidazoles . These compounds have potential biological activities and could be used in the development of new drugs .
- Methods of Application : The compound was used in a series of reactions involving hydrolysis, bromodeoxygenation, and nucleophilic substitution .
- Results : The synthesized compounds were evaluated for their potential biological activities .
Orientations Futures
While specific future directions for 2-(3-Nitrobenzoyl)pyridine are not mentioned in the search results, related compounds such as pyrido[2,3-d]pyrimidines have been studied for their potential in photochemotherapeutic activity . This suggests that 2-(3-Nitrobenzoyl)pyridine and related compounds could be explored further for their potential in medical applications.
Propriétés
IUPAC Name |
(3-nitrophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(11-6-1-2-7-13-11)9-4-3-5-10(8-9)14(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRMONLCDVCAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Nitrobenzoyl)pyridine | |
CAS RN |
27693-37-4 | |
| Record name | (3-Nitrophenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)
